Azetidines

Azetidines are a class of heterocyclic organic compounds characterized by the presence of a four-membered nitrogen-containing ring. These molecules exhibit a range of structural and functional properties, making them versatile building blocks in chemical synthesis. Azetidines can be prepared through various synthetic routes such as reduction of azides or cycloamination reactions. Their unique three-dimensional structure allows for diverse molecular interactions, contributing to their potential applications in medicinal chemistry, pharmaceuticals, and agrochemicals.

In pharmaceutical research, azetidines are frequently utilized due to their ability to modulate receptor activity, inhibit enzymes, and act as neurotransmitter analogues. They have shown promise in the development of drugs targeting various diseases including pain management, inflammation, and neurological disorders. Additionally, these compounds can serve as intermediates in the synthesis of more complex molecules, facilitating the creation of novel drug candidates.

The functional groups present on azetidines offer opportunities for further modification, enhancing their suitability for specific applications. Their relatively simple structure combined with multiple reactive sites makes them valuable tools for medicinal chemists and researchers working on molecular design and drug discovery.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

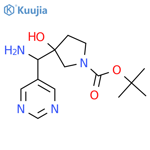

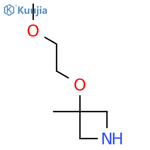

|

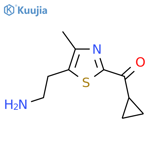

3-(cyclopentylmethoxy)-3-methylazetidine | 1549001-98-0 | C10H19NO |

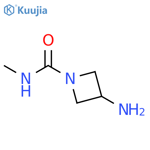

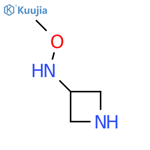

|

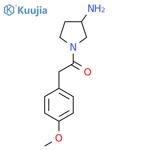

3-amino-N-methylazetidine-1-carboxamide | 1556780-54-1 | C5H11N3O |

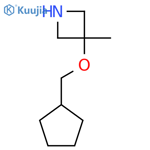

|

3-(2,2-dimethylpropyl)azetidine | 1558244-85-1 | C8H17N |

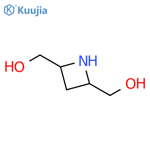

|

2,4-Azetidinedimethanol | 1824545-33-6 | C5H11NO2 |

|

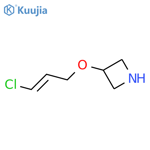

3-(3-chloroprop-2-en-1-yl)oxyazetidine | 1344821-66-4 | C6H10ClNO |

|

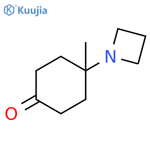

4-(azetidin-1-yl)-4-methylcyclohexan-1-one | 2126163-11-7 | C10H17NO |

|

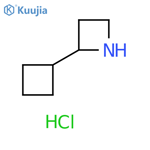

2-cyclobutylazetidine hydrochloride | 2138033-84-6 | C7H14ClN |

|

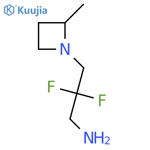

2,2-Difluoro-3-(2-methylazetidin-1-yl)propan-1-amine | 1594563-71-9 | C7H14F2N2 |

|

3-(2-methoxyethoxy)-3-methylazetidine | 1549053-50-0 | C7H15NO2 |

|

N-methoxyazetidin-3-amine | 1553192-00-9 | C4H10N2O |

Letteratura correlata

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati